molecular formula C19H27N3O4 B6349160 4-[4-(Dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-82-5

4-[4-(Dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349160
CAS No.: 1326810-82-5
M. Wt: 361.4 g/mol
InChI Key: VYDIAYPOJSBQOX-UHFFFAOYSA-N
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Description

The compound “4-[4-(Dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical of interest in pharmaceutical testing . It has the molecular formula C19H27N3O4 and a molecular weight of 361.44 .

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to the chemical , has revealed insights into supramolecular arrangements. These studies highlight how substituents on the cyclohexane ring influence supramolecular structures, crucial for understanding the chemical's potential applications in materials science and molecular engineering (Graus et al., 2010).

Crystallographic Analysis

Crystallographic analyses of compounds structurally related to the specified chemical have been conducted. These analyses provide insights into the molecular and crystal structures of such compounds, which are essential for applications in crystal engineering and pharmaceutical formulation (Jiang & Zeng, 2016).

Synthesis and Reactivity

Several studies focus on the synthesis of derivatives and the reactivity of compounds within the same family. Understanding these synthesis routes and reactivity profiles is crucial for developing new materials or pharmaceuticals based on this chemical structure (Kuroyan et al., 1995).

Molecular Properties and Interactions

Investigations into similar oxaspirocyclic compounds have shed light on their molecular properties, such as hydrogen bonding and π-π stacking interactions. These properties are fundamental for potential applications in molecular recognition, sensor design, and supramolecular chemistry (Silaichev et al., 2013).

Future Directions

The future directions for this compound are not specified in the search results. Given its use in pharmaceutical testing , it’s possible that future research could involve further investigation into its potential therapeutic uses.

Properties

IUPAC Name

4-[4-(dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-4-21-11-9-19(10-12-21)22(16(13-26-19)18(24)25)17(23)14-5-7-15(8-6-14)20(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIAYPOJSBQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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